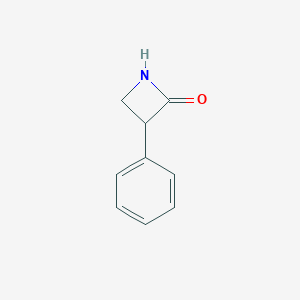
3-Phenyl-2-azetidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2-azetidinone, also known as β-lactam, is a four-membered cyclic amide that has been widely used in the field of organic chemistry. It is an important building block in the synthesis of various natural and synthetic compounds, including antibiotics, peptides, and pharmaceuticals.
作用機序
The mechanism of action of 3-Phenyl-2-azetidinone is based on its ability to react with nucleophiles, such as amines and thiols, to form covalent adducts. This reaction is facilitated by the ring strain of the β-lactam ring, which makes the carbonyl carbon more electrophilic. The resulting adducts can then undergo further reactions, such as hydrolysis or elimination, to yield a variety of products.
生化学的および生理学的効果
3-Phenyl-2-azetidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are involved in the cross-linking of peptidoglycan. It has also been shown to inhibit the activity of various enzymes, such as β-lactamases, which are responsible for the degradation of β-lactam antibiotics. In addition, it has been shown to have antitumor and anti-inflammatory activity.
実験室実験の利点と制限
One of the main advantages of 3-Phenyl-2-azetidinone is its versatility as a building block in organic synthesis. It can be easily incorporated into various compounds and can be used to introduce a variety of functional groups. However, one limitation of 3-Phenyl-2-azetidinone is its susceptibility to hydrolysis, which can limit its stability in certain reaction conditions.
将来の方向性
There are several future directions for the study of 3-Phenyl-2-azetidinone. One area of research is the development of new synthetic methodologies that utilize 3-Phenyl-2-azetidinone as a building block. Another area of research is the study of the mechanism of action of 3-Phenyl-2-azetidinone and its derivatives. This could lead to the development of new antibiotics and other pharmaceuticals. Finally, the study of the biochemical and physiological effects of 3-Phenyl-2-azetidinone could lead to the development of new therapies for various diseases.
合成法
The synthesis of 3-Phenyl-2-azetidinone can be achieved by several methods, including the Staudinger reaction, the Gabriel synthesis, and the cyclization of β-amino acids. The Staudinger reaction involves the reaction between an azide and a ketone or aldehyde in the presence of a phosphine catalyst. The Gabriel synthesis involves the reaction between phthalimide and an alkyl halide, followed by the hydrolysis of the resulting product to yield the β-lactam. The cyclization of β-amino acids involves the reaction between a β-amino acid and an acid anhydride or acid chloride to form the β-lactam ring.
科学的研究の応用
3-Phenyl-2-azetidinone has been widely used in scientific research as a building block for the synthesis of various natural and synthetic compounds. It has been used in the synthesis of antibiotics, such as penicillin and cephalosporin, as well as in the synthesis of peptides and pharmaceuticals. It has also been used in the development of new synthetic methodologies and in the study of reaction mechanisms.
特性
CAS番号 |
17197-57-8 |
|---|---|
製品名 |
3-Phenyl-2-azetidinone |
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
3-phenylazetidin-2-one |
InChI |
InChI=1S/C9H9NO/c11-9-8(6-10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |
InChIキー |
FLYOGASEASLVLV-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
正規SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
その他のCAS番号 |
17197-57-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



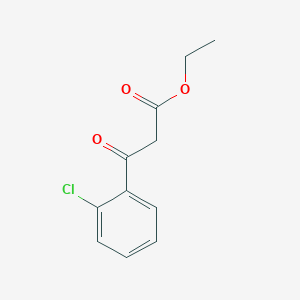
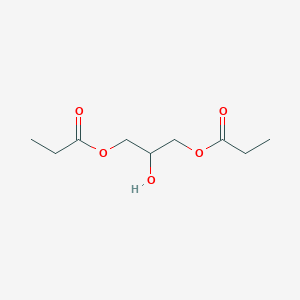
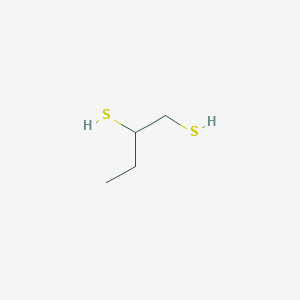

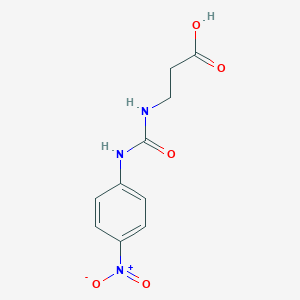
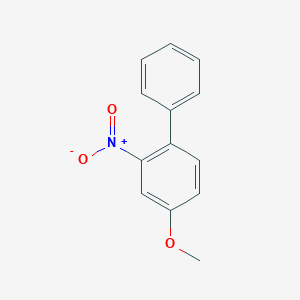
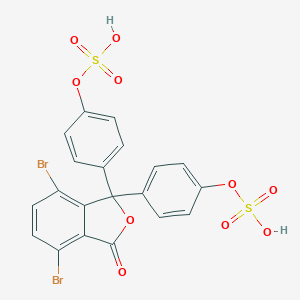
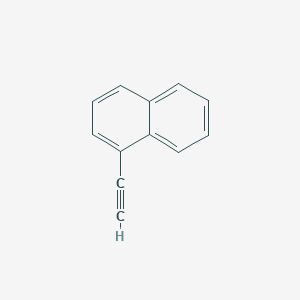

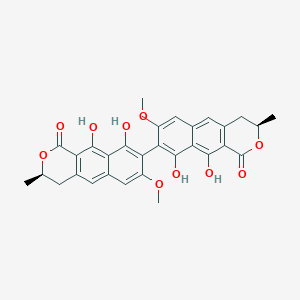
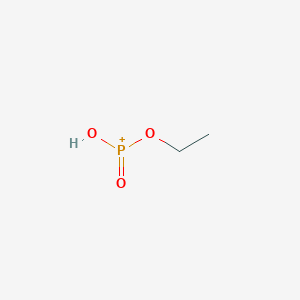
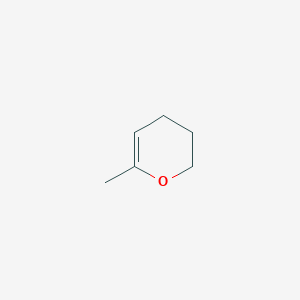
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
